(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
CAS No.: 265125-00-6
Cat. No.: VC7877948
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 265125-00-6 |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+ |
| Standard InChI Key | BIEBLADLOVVSEZ-MDZDMXLPSA-N |
| Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises:
-
A 1,2-oxazole ring substituted with a methyl group at position 5 and a phenyl group at position 3.
-
An (E)-configured enaminone side chain (C=O and C=C-N(CH₃)₂ groups) at position 4 of the isoxazole.
The stereochemistry is confirmed by its IUPAC name and SMILES notation:CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C.
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.3 g/mol | |
| XLogP3 | 2.5 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 46.3 Ų | |
| Solubility (pH 7.4) | 36.4 µg/mL |
The planar structure and moderate lipophilicity (XLogP3 = 2.5) suggest favorable membrane permeability, a trait shared with bioactive enaminones .
Synthesis and Stability
Stability Considerations
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is amenable to modifications:
-
Side chain variation: Replacing dimethylamino with cyclic amines (e.g., azetidine) improves metabolic stability .
-
Isoxazole substitution: Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity for targeted covalent binding .
Computational Insights
DFT calculations on analogous systems reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume